
Dp44mT
Overview
Description
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone is a metal-chelating compound known for its potent and selective antitumor activity. This compound is part of the di-2-pyridylketone thiosemicarbazone family and has been extensively studied for its ability to disrupt lysosome integrity through copper binding. It exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines, including neuroepithelioma, melanoma, and breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone can be synthesized through a multi-step process involving the reaction of di-2-pyridylketone with thiosemicarbazide under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone on a larger scale would likely involve optimization of the laboratory-scale synthesis process. This would include scaling up the reaction volumes, ensuring consistent quality control, and implementing efficient purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Photochemical Reactions
Research has demonstrated that Dp44mT undergoes photochemical reactions when exposed to UV light. These reactions involve the formation of radical intermediates.
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Mechanism : Upon excitation at 355 nm, this compound reacts with electron acceptors such as 9,10-anthraquinone-2,6-disulfonate (AQDS), leading to a proton-coupled electron transfer mechanism that produces an S-centered neutral radical.
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Complex Formation : The presence of metal ions like zinc(II) and copper(II) inhibits electron transfer between this compound and AQDS, while the iron(III) complex shows decomposition following electron transfer with AQDS .
Copper-Catalyzed Reactions
This compound significantly influences the oxidation of glutathione (GSH) in the presence of copper ions.
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Reaction Dynamics : The oxidation of GSH is accelerated at lower pH levels due to the unique speciation of the CuII-Dp44mT complex. The reduction of CuII by GSH is identified as the rate-limiting step in this reaction pathway.
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Density Functional Theory (DFT) Calculations : Computational studies support that protonation of the hydrazinic nitrogen in the this compound ligand facilitates CuII reduction, which is crucial for understanding its catalytic behavior .
Formation of Reactive Oxygen Species
This compound's interaction with metal ions leads to the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
Scientific Research Applications
Prostate Cancer
A study demonstrated that Dp44mT selectively inhibits prostate cancer cell growth by modulating the expression of NDRG1 and reducing phosphorylation of ERK1/2 and SMAD2L. This selective action underscores its potential as a targeted therapy for prostate cancer .
Breast Cancer
In vitro studies showed that this compound is cytotoxic to breast cancer cells (e.g., MDA-MB-231) while sparing normal fibroblasts. Its mechanism includes selective inhibition of topoisomerase IIα, leading to apoptosis in resistant breast cancer clones . In vivo experiments further confirmed significant tumor growth inhibition without systemic toxicity .
Osteosarcoma
Research indicated that this compound effectively inhibits the proliferation and metastasis of osteosarcoma cells. The compound induced apoptosis and cell cycle arrest while increasing autophagy markers. In xenograft models, this compound treatment resulted in a notable reduction in tumor size and weight .
Oral Cancer
This compound was shown to inhibit invasion and metastasis in oral squamous cell carcinoma by upregulating NDRG2 expression. This suggests a promising therapeutic avenue for oral cancers where traditional treatments may fail .
Efficacy Data Table
Cancer Type | Model | Dosage | Outcome |
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Prostate Cancer | In vitro | 0.5 - 5 µM | Increased NDRG1, reduced ERK1/2 |
Breast Cancer | In vitro & In vivo | 0.4 mg/kg | 50% growth inhibition in MDA-MB-231 |
Osteosarcoma | In vitro & In vivo | 0.4 mg/kg | 63% reduction in tumor size |
Oral Squamous Cell Carcinoma | In vitro | 0.5 - 10 µM | Inhibition of invasion |
Mechanism of Action
The mechanism of action of di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone involves its ability to bind to copper and iron ions, forming redox-active complexes. These complexes disrupt lysosome integrity, leading to the release of cathepsin D and subsequent activation of apoptotic pathways. The compound also induces the generation of reactive oxygen species (ROS), further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone is unique in its potent and selective anticancer activity compared to other similar compounds. Some similar compounds include:
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): Another iron chelator with anticancer properties, but less potent than di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone.
Desferal (deferoxamine): An iron chelator used to treat iron overload, but with different mechanisms and applications.
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone stands out due to its ability to selectively target cancer cells and induce apoptosis through multiple pathways, making it a promising candidate for further research and development .
Biological Activity
Dp44mT, a di-2-pyridylketone thiosemicarbazone, has garnered attention for its selective anticancer properties, particularly as an iron chelator. This compound exhibits a multifaceted mechanism of action that includes inducing apoptosis, modulating autophagy, and generating reactive oxygen species (ROS). The following sections delve into its biological activity, supported by relevant studies and data.
1. Iron Chelation and ROS Generation
This compound's primary mechanism involves the chelation of iron, which disrupts cellular iron homeostasis and leads to the generation of ROS. This oxidative stress is a key factor in inducing cell death in various cancer cell lines. Studies have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential therapeutic index .
2. Autophagy Modulation
Research indicates that this compound affects autophagy through two main pathways:
- Increased Autophagosome Formation: this compound enhances the synthesis of autophagosomes, marked by increased levels of LC3-II, a classical autophagic marker .
- Inhibition of Autophagosome Degradation: The compound disrupts lysosomal function, preventing the fusion of lysosomes with autophagosomes. This dual action converts autophagy from a survival mechanism into a pathway that promotes cell death .
3. Apoptosis Induction
This compound has been shown to activate apoptotic pathways by modulating key proteins such as Bcl-2, Bax, and caspases. In osteosarcoma models, it significantly reduced tumor growth and induced apoptosis through the Wnt/β-catenin signaling pathway .
Osteosarcoma Treatment
A study investigating this compound's effects on osteosarcoma demonstrated a significant reduction in tumor volume in animal models. Mice treated with this compound (0.4 mg/kg) showed a marked decrease in tumor size compared to control groups, with histological analysis revealing increased apoptosis and decreased proliferation markers such as Cyclin D1 and C-myc .
Breast Cancer Efficacy
In breast cancer studies, this compound was effective against both sensitive and resistant cell lines. It induced DNA damage and selectively inhibited topoisomerase IIα, contributing to its cytotoxic effects. Animal studies confirmed significant tumor growth inhibition without systemic toxicity .
Table 1: Summary of this compound Biological Activities
Table 2: Effects of this compound on Key Cancer Markers
Q & A
Basic Research Questions
Q. What is the primary mechanism by which Dp44mT exerts its anti-tumor effects?
this compound acts as an iron chelator, depleting intracellular iron pools and generating cytotoxic reactive oxygen species (ROS). This disrupts iron-dependent processes like DNA synthesis and mitochondrial function, leading to apoptosis. Methodologically, studies use flow cytometry to quantify ROS levels (e.g., 2.5-fold increase in U87MG cells with Cu(II)-gluconate co-treatment) and Western blotting to confirm apoptosis markers (e.g., upregulated cleaved caspase-3 and Bax) .
Q. Which experimental models are commonly used to evaluate this compound efficacy?
In vitro studies employ cancer cell lines (e.g., U87MG glioblastoma, Cal-27 tongue squamous carcinoma) treated with this compound at IC50 concentrations (e.g., 2.79–95.36 μM in HNC cells). In vivo models include orthotopic xenografts (e.g., Cu-preloaded U87MG-Luc GBM mice) to assess tumor growth inhibition and survival. Pharmacokinetic parameters (e.g., AUC, half-life) are analyzed via non-compartmental methods using HPLC or LC-MS .
Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?
this compound hijacks lysosomal P-glycoprotein (Pgp), a drug efflux pump, to accumulate in lysosomes. This induces lysosomal membrane permeabilization, releasing cathepsins that trigger apoptosis. Key methods include fluorescence microscopy to track lysosomal localization and competitive binding assays (e.g., ethidium bromide displacement) to confirm weak DNA intercalation .
Advanced Research Questions
Q. How do nanoparticle delivery systems enhance this compound’s therapeutic selectivity and BBB penetration?
Angiopep-2-functionalized nanoparticles (Ang-MNPs@this compound/Reg) co-loaded with regadenoson (a BBB modulator) improve targeting to glioblastoma cells. In vivo, these NPs achieve 8.64% ID/g tumor accumulation (vs. 2.01% for non-targeted NPs) and extend median survival to 59 days in GBM mice. Methods include confocal microscopy for cellular uptake quantification and ICP-MS for Cu(II)-gluconate biodistribution analysis .
Q. What experimental strategies resolve contradictions in this compound’s apoptosis-inducing efficacy across cell types?
Dose-dependent apoptosis rates vary: e.g., this compound induces 26.8% apoptosis in Cal-27 cells at 7.5 μM, while DpC (a derivative) achieves 39.8%. To address discrepancies, researchers use combinatorial approaches (e.g., Cu(II)-gluconate co-treatment to amplify ROS) and validate mechanisms via phospho-proteomic arrays (e.g., p-ATM, p-Chk2 upregulation in DNA damage pathways) .
Q. How does this compound modulate epithelial-mesenchymal transition (EMT) in metastatic cancers?
this compound upregulates NDRG2, a metastasis suppressor, by chelating iron. This inhibits TGF-β1-induced EMT markers (e.g., N-cadherin, vimentin) in hepatocellular carcinoma. Methods include qRT-PCR for EMT-related transcripts and ChIP assays to confirm Snail/Slug promoter repression .
Q. What methodologies validate this compound’s synergy with platinum-based therapies?
Co-administration with cisplatin prodrugs (e.g., Pt(IV)) enhances cytotoxicity (IC50 <1 μM in lung cancer). Synergy is quantified via Chou-Talalay combination indices, while apoptosis pathways are confirmed by flow cytometry (62% apoptosis in co-treated cells) and caspase-3/PARP cleavage assays .
Q. How do 3D culture models refine this compound’s anti-estrogen receptor (ER) activity in breast cancer?
In 3D spheroids, this compound reduces ER-α phosphorylation (p-ER-α) by 70% vs. 2D monolayers, even in estrogen-rich conditions. Methods include ELISA for ER-α activation and immunofluorescence for spatial protein expression analysis .
Q. Data Analysis and Contradictions
Q. Why do pharmacokinetic profiles of this compound and its metabolite Dp4mT differ significantly?
Dp4mT reaches Cmax at 10 min post-administration (vs. 30 min for this compound) due to rapid hepatic metabolism. Non-compartmental analysis (NCA) reveals a 19% extrapolated AUC for Dp4mT, necessitating frequent blood sampling in preclinical trials .
Q. How can researchers reconcile conflicting reports on this compound’s copper-dependent cytotoxicity?
Cu(II)-gluconate preloading increases this compound’s tumor cell uptake by 3.6-fold in GBM models but shows minimal effect in non-Cu-loaded cells. Methodological solutions include ICP-MS for Cu quantification and ROS scavenger controls (e.g., NAC) to isolate Cu-specific effects .
Properties
IUPAC Name |
3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIGRNRXCAMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438322 | |
Record name | Dp44mT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152095-12-0 | |
Record name | Dp44mT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152095-12-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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